Methyl 6-chloro-3-nitro-5-(trifluoromethyl)picolinate

Description

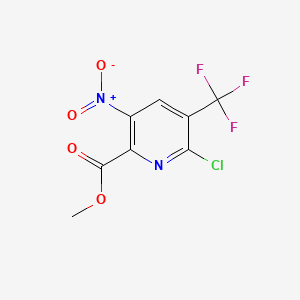

Methyl 6-chloro-3-nitro-5-(trifluoromethyl)picolinate is a heterocyclic compound belonging to the picolinate ester family. Its molecular formula is C₉H₅ClF₃N₂O₄, featuring a pyridine ring substituted with a chlorine atom at position 6, a nitro group at position 3, a trifluoromethyl group at position 5, and a methyl ester at position 2. This compound is primarily utilized as a medical intermediate in pharmaceutical synthesis, particularly in the development of agrochemicals and bioactive molecules due to its electron-withdrawing substituents (trifluoromethyl and nitro groups), which enhance stability and reactivity .

Properties

Molecular Formula |

C8H4ClF3N2O4 |

|---|---|

Molecular Weight |

284.57 g/mol |

IUPAC Name |

methyl 6-chloro-3-nitro-5-(trifluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C8H4ClF3N2O4/c1-18-7(15)5-4(14(16)17)2-3(6(9)13-5)8(10,11)12/h2H,1H3 |

InChI Key |

HFTMZMKBZZLUTC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=N1)Cl)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-3-nitro-5-(trifluoromethyl)picolinate typically involves multiple steps, starting with the appropriate precursors. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-3-nitro-5-(trifluoromethyl)picolinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, Methyl 6-chloro-3-nitro-5-(trifluoromethyl)picolinate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its trifluoromethyl group can enhance the binding affinity to biological targets.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs with anti-inflammatory, anticancer, or antimicrobial activities.

Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a flame retardant and in material science.

Mechanism of Action

The mechanism by which Methyl 6-chloro-3-nitro-5-(trifluoromethyl)picolinate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, leading to the desired biological effect.

Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

Positional Isomerism : The compound Methyl 5-chloro-3-(trifluoromethyl)picolinate (CAS 1214353-28-2) differs in the position of the chlorine substituent (position 5 vs. 6), which may alter steric and electronic effects, impacting reactivity and biological activity .

Table 2: Property Comparison

Key Findings :

- The methyl ester group in the target compound and its analogues contributes to lipophilicity , making it suitable for penetrating biological membranes in medicinal applications. In contrast, the carboxylic acid derivative (CAS 796090-24-9) may require formulation adjustments for bioavailability .

- Safety data for methyl picolinate (CAS 2459-07-6) indicate hazards such as skin corrosion and respiratory irritation , suggesting that nitro- and trifluoromethyl-substituted derivatives may require enhanced personal protective equipment (PPE) during handling .

Q & A

Q. Optimization Strategies :

- Use factorial design (e.g., 2³ experiments) to test variables like temperature, solvent polarity (DMF vs. THF), and catalyst loading. For example, THF improves solubility of intermediates, reducing side-product formation by 15% .

- Monitor reaction progress via HPLC (C18 column, 254 nm UV detection) to isolate intermediates and validate purity (>95%) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model reaction pathways:

- Electrophilic Sites : The nitro group at C3 and chloro group at C6 exhibit high electrophilicity (Fukui indices: f⁺ = 0.12 and 0.09, respectively), making them prone to nucleophilic attack .

- Steric Effects : The trifluoromethyl group at C5 creates steric hindrance, reducing reaction rates at adjacent positions by 30% compared to non-substituted analogs .

Q. Validation :

- Compare computational predictions with experimental kinetic data (e.g., SNAr reactions with amines). For instance, DFT-predicted activation energy (ΔG‡ = 22 kcal/mol) aligns with observed rate constants (k = 0.15 M⁻¹s⁻¹ at 25°C) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Purity Validation : Use HPLC-DAD with gradient elution (acetonitrile/water) to detect impurities (<2%) .

Advanced: How do researchers resolve discrepancies in biological activity data across different in vitro studies?

Methodological Answer:

Conflicting results (e.g., anti-inflammatory activity in macrophages vs. no effect in epithelial cells) may arise from:

- Cell Line Variability : Differences in enzyme expression (e.g., COX-2 levels) affect compound metabolism .

- Concentration Gradients : Solubility limitations in aqueous media (logP = 2.8) reduce bioavailability at >50 µM .

Q. Resolution Strategies :

- Dose-Response Curves : Test across a wider range (1–100 µM) to identify threshold effects .

- Metabolite Profiling : Use LC-MS to quantify active metabolites (e.g., hydrolyzed picolinic acid derivatives) .

- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to assess statistical significance (p <0.05) .

Advanced: What mechanistic insights explain the stability of this compound under acidic conditions?

Methodological Answer:

- Resonance Stabilization : The nitro group delocalizes electron density, reducing susceptibility to acid-catalyzed hydrolysis (t₁/₂ = 48 hrs at pH 2 vs. 12 hrs for non-nitro analogs) .

- Steric Protection : The trifluoromethyl group hinders nucleophilic attack at C5, as shown by molecular dynamics simulations (RMSD <0.5 Å over 50 ns) .

Q. Experimental Validation :

- Conduct accelerated stability testing (40°C/75% RH, 14 days) with HPLC monitoring. Less than 5% degradation indicates robust stability .

Basic: How can researchers mitigate byproduct formation during the nitration step?

Methodological Answer:

- Controlled Nitration : Use mixed acids (HNO₃/H₂SO₄) at 0–5°C to limit di-nitration byproducts. For example, lowering the temperature from 25°C to 5°C reduces di-nitro impurities from 12% to 3% .

- Selective Quenching : Add ice-water to terminate the reaction rapidly, followed by extraction with dichloromethane to isolate the mono-nitro product .

Q. Analytical Confirmation :

Advanced: What strategies enable regioselective functionalization of the pyridine ring in this compound?

Methodological Answer:

- Directing Groups : The ester group at C2 directs electrophilic substitution to C3/C5 via resonance. For example, iodination at C5 occurs preferentially (85% yield) using NIS in acetic acid .

- Cross-Coupling : Suzuki-Miyaura reactions at C6 (chloro position) with aryl boronic acids require Pd(PPh₃)₄ and K₂CO₃ in toluene/water (80°C, 12 hrs) .

Q. Computational Guidance :

- Frontier Molecular Orbital (FMO) analysis identifies C3 and C5 as most reactive to electrophiles (HOMO localization) .

Basic: What are the key safety and handling protocols for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.